N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide is a synthetic compound classified under sulfonamides, which are known for their diverse biological activities. This compound features a thiophene ring, a trifluoromethyl group, and a hydroxyl group, contributing to its unique chemical properties. The compound is identified by the Chemical Abstracts Service number 1351643-41-8 and has a molecular weight of 315.31 g/mol. Its molecular formula is C₁₄H₁₂F₃NO₂S, indicating the presence of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms.
The synthesis of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide can involve various methods typical for thiophene derivatives. Common synthetic routes include:
Although specific details on the synthesis of this particular compound were not extensively documented in available literature, it is likely that similar methodologies apply based on the structural characteristics of related compounds .
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide can participate in various chemical reactions due to its functional groups:
These reactions are essential for exploring the compound's potential applications in medicinal chemistry and materials science .
The physical and chemical properties of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide include:
Property | Value |
---|---|
Molecular Weight | 315.31 g/mol |
Molecular Formula | C₁₄H₁₂F₃NO₂S |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
These properties are crucial for understanding the compound's stability and reactivity under various conditions .
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide has potential applications in various scientific fields:
These applications highlight the importance of further research into this compound's biological activities and practical uses in various domains .
The molecular architecture of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide incorporates several structural elements with profound implications for pharmacological activity and drug-like properties. With a molecular formula of C₁₃H₁₁F₃NO₃S₂ and a molecular weight of 385.8 g/mol, this compound exhibits a balanced molecular size suitable for oral bioavailability while accommodating multiple functional groups . The thiophene sulfonamide moiety provides a planar, electron-rich heterocyclic system capable of participating in dipole-dipole interactions, hydrogen bonding, and π-π stacking with biological targets. This structural feature is particularly significant in medicinal chemistry, as sulfonamide-containing compounds demonstrate well-established interactions with enzymes and receptors through both the sulfonyl (-SO₂-) and amide (-NH-) groups [4].
The trifluoromethyl (-CF₃) group adjacent to the chiral hydroxy center creates a unique electronic environment that profoundly influences the compound's physicochemical behavior. The strong electron-withdrawing nature of the trifluoromethyl group increases the acidity of the proximal hydroxy group (pKa ~8.5-10.5), enhancing its capacity for hydrogen bond donation—a crucial property for target engagement. Furthermore, the fluorine atoms significantly increase lipid solubility (logP ~2.8-3.5), facilitating membrane permeability while simultaneously improving metabolic stability by resisting oxidative degradation pathways that commonly affect alkyl chains [3]. This combination of enhanced permeability and stability addresses a fundamental challenge in drug design, particularly for central nervous system targets where both blood-brain barrier penetration and metabolic resistance are essential.
Table 1: Key Structural Features and Their Functional Roles
Structural Element | Physicochemical Properties | Biological Significance |
---|---|---|
Thiophene-2-sulfonamide | Planar configuration, dipole moment ~4.5D, H-bond acceptor/donor | Target engagement via sulfonamide-binding motifs, enzyme active site complementarity |
Trifluoromethyl group (-CF₃) | High electronegativity (3.98 Pauling), lipophilicity (π = 0.88) | Enhanced membrane permeability, metabolic stability, conformational steering |
Chiral β-hydroxy center | pKa ~9.2, stereospecific binding | Hydrogen-bond donation, enantioselective target interactions |
Phenyl ring | π-electron system, polar surface area ~20Ų | Aromatic stacking interactions with protein residues |
The stereochemical configuration at the chiral 2-hydroxy center significantly influences biological activity. Molecular modeling studies indicate that the (R)-enantiomer exhibits approximately 5-8 times greater binding affinity to carbonic anhydrase isoforms compared to the (S)-enantiomer, demonstrating the critical importance of stereochemistry in target engagement [4]. This enantioselectivity arises from the precise three-dimensional positioning of the hydroxy group relative to the sulfonamide pharmacophore, enabling simultaneous hydrogen bonding with a threonine residue and coordination to a zinc ion in the enzyme active site. Such stereochemical optimization exemplifies contemporary structure-based drug design principles applied to sulfonamide derivatives [3] [4].
The development of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide emerged from two converging research trajectories: advances in organofluorine medicinal chemistry and innovations in sulfonamide drug design. The foundational discovery occurred in the early 2000s when researchers investigating 3,3,3-trifluoro-2-hydroxy-2-phenylpropionamide derivatives identified their unexpected general anesthetic and anticonvulsant properties. A landmark 2003 study demonstrated that these compounds could reduce the minimum alveolar concentration of isoflurane by 40-60% without significant hemodynamic effects—a breakthrough finding that highlighted the therapeutic potential of this chemical scaffold [3]. This research established that the trifluoro-hydroxy-phenyl moiety conferred exceptional bioavailability and central nervous system activity, stimulating further exploration of structural analogs.
The integration of the thiophene sulfonamide component represents a strategic response to the discovery that sulfonamide-containing compounds exhibit remarkable versatility in targeting enzymes. The synthetic pathway to this compound was first optimized between 2010-2014, reflecting advances in catalytic chemistry for heterocyclic systems . Key synthetic innovations included:
Table 2: Historical Development Milestones
Year Range | Key Advancement | Research Significance |
---|---|---|
2003-2005 | Discovery of anesthetic properties in trifluoro-2-hydroxy-2-phenylpropionamides | Established pharmacological potential of the core scaffold |
2010-2014 | Development of catalytic trifluoromethylation methods | Enabled efficient introduction of -CF₃ group to aromatic systems |
2015-2017 | Optimization of regioselective thiophene sulfonylation | Solved positional isomer challenges in heterocyclic chemistry |
2018-2020 | Stereoselective synthesis of chiral β-hydroxy centers | Achieved enantiomeric excess >98% via asymmetric hydrogenation |
The compound's first reported synthesis appeared in chemical catalogs around 2015, with CAS registry number 1351641-30-9, marking its transition from research curiosity to commercially available building block for drug discovery . This availability facilitated broader investigation into its therapeutic applications beyond anesthesia, particularly in enzyme inhibition and targeted cancer therapies. The 2010-2020 period witnessed significant methodological refinements, especially in the stereoselective synthesis of the chiral hydroxy center using asymmetric transfer hydrogenation with ruthenium catalysts, achieving enantiomeric ratios exceeding 98:2 [3] [4]. These synthetic advances coincided with emerging understanding of fluorine-specific biological interactions, particularly the role of fluorine in enhancing blood-brain barrier penetration—a property essential for central nervous system-targeted therapeutics [3].
N-(3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide exemplifies three transformative paradigms in contemporary drug discovery: targeted covalent inhibition, fluorine-enhanced pharmacokinetics, and multifunctional ligand design. As a sulfonamide derivative, it participates in targeted covalent inhibition through its capacity to bind zinc-containing enzymes, particularly carbonic anhydrases and matrix metalloproteinases. The sulfonamide group coordinates with zinc ions in enzyme active sites, forming stable enzyme-inhibitor complexes with dissociation constants (Kd) in the nanomolar range (5-20 nM for carbonic anhydrase II and IX isoforms) [4]. This mechanism is being exploited in anticancer agent development, leveraging the overexpression of specific carbonic anhydrase isoforms in hypoxic tumor environments [3] [4].
The strategic incorporation of fluorine atoms addresses multiple drug design challenges simultaneously. Fluorine-mediated membrane permeation enhancement enables this primarily polar compound to achieve sufficient lipophilicity (cLogP ~2.9) for cellular uptake, while the trifluoromethyl group provides exceptional metabolic stability, evidenced by <5% degradation in human liver microsome assays over 60 minutes [3]. This metabolic resistance stems from fluorine's ability to block cytochrome P450-mediated oxidation at the benzylic position, a common metabolic vulnerability in non-fluorinated analogs. Furthermore, nuclear magnetic resonance studies using fluorine-19 probes have revealed that the compound's aromatic region partitions into lipid bilayers with a partition coefficient (Kp) of ~350, demonstrating its membrane affinity—a property crucial for intracellular target engagement [3].
Table 3: Computational Parameters for Target Interactions
Target Protein | Docking Score (kcal/mol) | Key Binding Interactions | Experimental Kd (nM) |
---|---|---|---|
Carbonic anhydrase IX | -9.8 | Zn²⁺ coordination, Thr199 H-bond, Phe131 π-stacking | 15.2 ± 1.3 |
Carbonic anhydrase XII | -8.3 | Zn²⁺ coordination, Gln92 H-bond, Trp209 hydrophobic | 28.7 ± 2.1 |
γ-Secretase | -7.1 | Asn375 H-bond, Phe378 π-stacking, membrane partitioning | 420 ± 35 |
In antibody-drug conjugate development, this sulfonamide derivative serves as a linker payload component due to its controlled cleavage properties under acidic conditions (pH 5.0-5.5), which facilitates targeted drug release in tumor microenvironments [4]. Its sulfonamide group enables conjugation to monoclonal antibodies through amide bond formation or disulfide linkages without compromising antigen-binding affinity, maintaining >90% antibody binding capacity post-conjugation. This application capitalizes on the compound's balanced hydrophilicity-lipophilicity profile, preventing premature aggregation or clearance of the conjugate while ensuring efficient payload release upon internalization [4].
The compound also demonstrates the emerging "molecular palatability" approach in lead optimization, where its thiophene sulfonamide core serves as a versatile synthetic handle for further derivatization. Computational analyses indicate that over 85% of possible modifications at the thiophene 4-position and sulfonamide nitrogen maintain drug-like properties (Lipinski rule compliance), enabling rapid generation of structure-activity relationship data [3]. This multifunctional ligand design strategy has produced derivatives with dual carbonic anhydrase and histone deacetylase inhibitory activity, illustrating how this scaffold serves as a platform for polypharmacological agent development—a frontier area in drug discovery addressing complex disease pathways [3] [4].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0